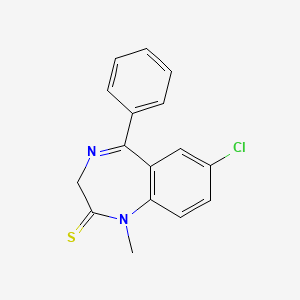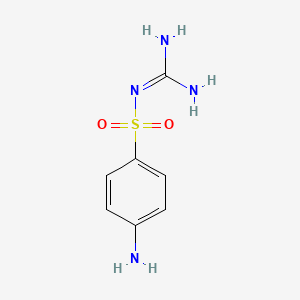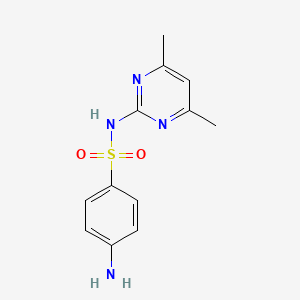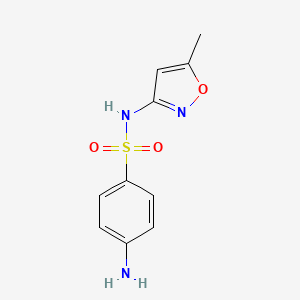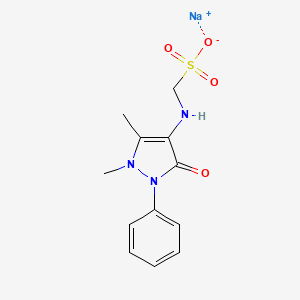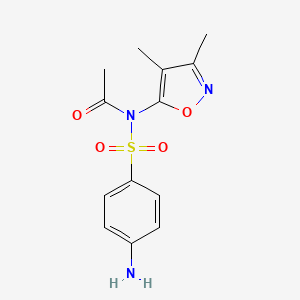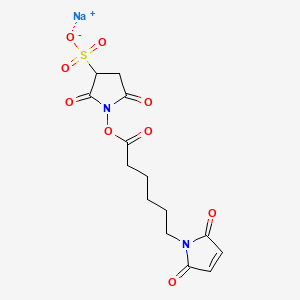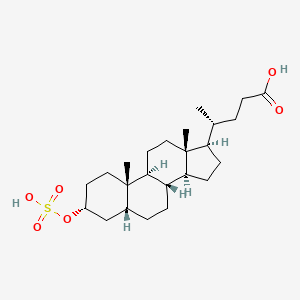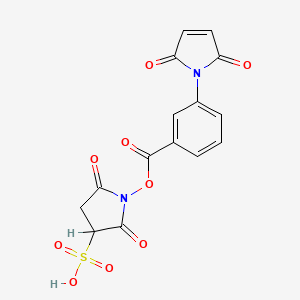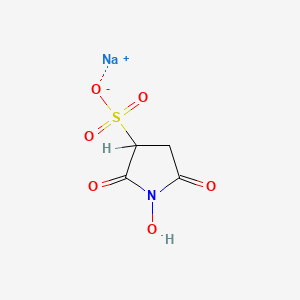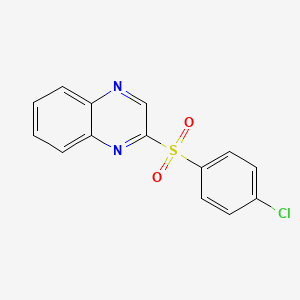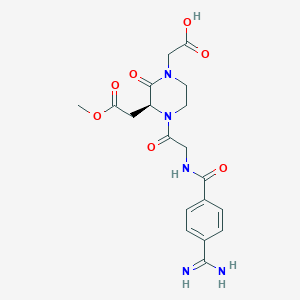
4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-029 is a potent glycoprotein IIb/IIIa antagonist, developed for its antithrombotic effects. It is designed to inhibit platelet aggregation, which is crucial in the treatment of thrombotic diseases such as acute myocardial infarction, unstable angina, and cerebral thrombosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TAK-029 is synthesized through the modification of the glycine moiety of a precursor compound. The synthesis involves the creation of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acids . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods: In industrial settings, TAK-029 is produced using a solid-in-oil-in-water emulsion solvent evaporation technique. This method involves the use of copoly(dl-lactic/glycolic)acid microspheres for controlled release . The amorphous form of TAK-029 is preferred for its higher viscosity and better drug entrapment into microspheres, resulting in a well-controlled release profile .
Analyse Chemischer Reaktionen
Types of Reactions: TAK-029 undergoes various chemical reactions, including:
Oxidation: TAK-029 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within TAK-029, altering its activity.
Substitution: TAK-029 can undergo substitution reactions, where specific functional groups are replaced with others to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified derivatives of TAK-029 with altered pharmacological properties .
Wissenschaftliche Forschungsanwendungen
TAK-029 has a wide range of scientific research applications:
Wirkmechanismus
TAK-029 exerts its effects by inhibiting the binding of fibrinogen and von Willebrand factor to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
- Ticlopidine
- Clopidogrel
- Aspirin
- Prostaglandin E1
- Argatroban
Comparison: TAK-029 is unique in its potent inhibition of platelet aggregation without significantly prolonging bleeding time, unlike some of the other antithrombotic agents . It has shown superior efficacy in inhibiting ex vivo platelet adhesion and thrombus formation compared to ticlopidine, clopidogrel, and aspirin . Additionally, TAK-029’s long-lasting antiplatelet effect suggests it is suitable for once-a-day dosing .
Eigenschaften
CAS-Nummer |
176655-58-6 |
|---|---|
Molekularformel |
C19H23N5O7 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
2-[(3S)-4-[2-[(4-carbamimidoylbenzoyl)amino]acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H23N5O7/c1-31-16(28)8-13-19(30)23(10-15(26)27)6-7-24(13)14(25)9-22-18(29)12-4-2-11(3-5-12)17(20)21/h2-5,13H,6-10H2,1H3,(H3,20,21)(H,22,29)(H,26,27)/t13-/m0/s1 |
InChI-Schlüssel |
CRFQJHNXTNBRQR-ZDUSSCGKSA-N |
SMILES |
COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Isomerische SMILES |
COC(=O)C[C@H]1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Kanonische SMILES |
COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAK 029, TAK029, TAK-029 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



